tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

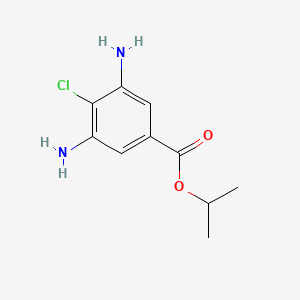

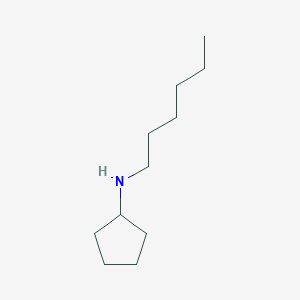

“tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is a white or off-white crystalline solid. It is a common constituent in the synthesis of various chemicals including pesticides, pharmaceuticals, and polymers. The compound has a CAS Number of 172348-63-9 and a molecular weight of 243.35 .

Molecular Structure Analysis

The molecular formula of “tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is C13H25NO3 . The InChI code is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11- .Physical And Chemical Properties Analysis

“tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is a solid at room temperature . Its solubility in water is relatively low but it can be dissolved in a wide range of organic solvents . It has a moderate logP value of 2.67, indicating it is lipophilic .Aplicaciones Científicas De Investigación

Biomedical Applications

The compound has shown significance in the realm of medicine and drug development. It serves as an essential intermediate in the synthesis of medications like omisertinib (AZD9291), with optimized synthetic methods contributing to significant yields. This underlines its role in the pharmaceutical industry, particularly in the creation of compounds with notable biological activity (Zhao, Guo, Lan, & Xu, 2017).

Enzymatic Kinetic Resolution

The compound also exhibits potential in enzymatic processes. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, through lipase-catalyzed transesterification, showcases its relevance in obtaining optically pure enantiomers. This process not only highlights the compound's stereochemical significance but also its applicability in synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Propiedades

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXPGASLEFGROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593365 |

Source

|

| Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | |

CAS RN |

172348-63-9 |

Source

|

| Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)